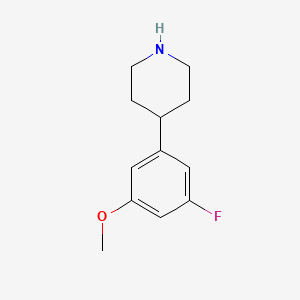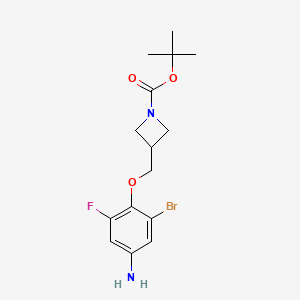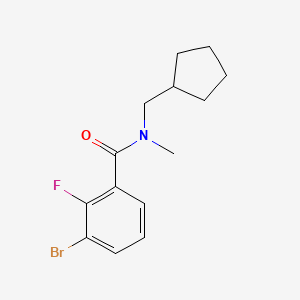
2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted butadiene, the thiophene ring can be formed through cyclization reactions.
Introduction of Functional Groups: The amino, ethylsulfonyl, o-tolyl, and carbonitrile groups can be introduced through various substitution reactions, often involving reagents like amines, sulfonyl chlorides, and nitriles.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reactions.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
反応の種類
2-アミノ-5-(エチルスルホニル)-4-(o-トリル)チオフェン-3-カルボニトリルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を変えたりするために酸化することができます。
還元: 還元反応は、特定の官能基をより反応性の高い形態に変換するために使用することができます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムや過酸化水素など。
還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。
置換試薬: ハロゲン化物、アミン、スルホニルクロリドなど。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってスルホキシドやスルホンが生成される可能性があり、置換反応によって新しい芳香族または脂肪族基が導入される可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路や相互作用の研究における潜在的な用途。
医学: 抗炎症作用や抗がん作用など、その潜在的な治療効果について調査されています。
工業: 特殊化学品、染料、材料の生産に使用されています。
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials.
作用機序
2-アミノ-5-(エチルスルホニル)-4-(o-トリル)チオフェン-3-カルボニトリルの作用機序には、特定の分子標的との相互作用が関係しています。これらには、次のようなものがあります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞応答を調節するために受容体に結合する。
DNA/RNA: 遺伝子発現に影響を与えるために遺伝物質と相互作用する。
6. 類似の化合物との比較
類似の化合物
- 2-アミノ-5-(メチルスルホニル)-4-(o-トリル)チオフェン-3-カルボニトリル
- 2-アミノ-5-(エチルスルホニル)-4-(p-トリル)チオフェン-3-カルボニトリル
- 2-アミノ-5-(エチルスルホニル)-4-(o-トリル)フラン-3-カルボニトリル
独自性
2-アミノ-5-(エチルスルホニル)-4-(o-トリル)チオフェン-3-カルボニトリルは、その官能基の特定の組み合わせにより、独特の化学的性質と潜在的な用途を備えています。その構造は、さまざまな化学的修飾と相互作用を可能にするため、研究や工業用途に適した貴重な化合物です。
類似化合物との比較
Similar Compounds
- 2-Amino-5-(methylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(p-tolyl)thiophene-3-carbonitrile
- 2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)furan-3-carbonitrile
Uniqueness
2-Amino-5-(ethylsulfonyl)-4-(o-tolyl)thiophene-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H14N2O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-(2-methylphenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-20(17,18)14-12(11(8-15)13(16)19-14)10-7-5-4-6-9(10)2/h4-7H,3,16H2,1-2H3 |
InChIキー |
WFJLGJQHBYRREB-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Benzoyloxy-4-hydroxy-5-[(4-methylphenyl)sulfonyloxymethyl]oxolan-2-yl]methyl benzoate](/img/structure/B12074985.png)



![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)
![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)







